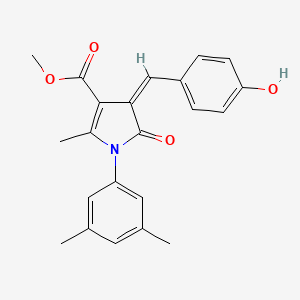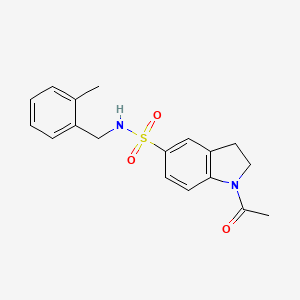![molecular formula C20H28N4O4 B5133043 1-{3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-ethylpiperazine](/img/structure/B5133043.png)
1-{3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-ethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-ethylpiperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology. This compound is a derivative of piperazine and oxadiazole and has been found to possess unique properties that make it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 1-{3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-ethylpiperazine is not fully understood. However, studies have suggested that this compound may act by inhibiting the production of pro-inflammatory cytokines and other mediators of inflammation. Additionally, this compound has also been found to modulate the activity of certain neurotransmitters in the brain, thereby exerting its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 1-{3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-ethylpiperazine has significant biochemical and physiological effects. This compound has been found to possess anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of various inflammatory conditions such as arthritis and neuropathic pain. Additionally, this compound has also been found to possess significant neuroprotective properties, which make it a potential candidate for the treatment of various neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 1-{3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-ethylpiperazine in lab experiments is its unique properties, which make it a promising candidate for further research. Additionally, this compound is relatively easy to synthesize, which makes it readily available for use in various experiments. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 1-{3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-ethylpiperazine. One potential direction is to further explore its potential applications in the field of medicinal chemistry, particularly in the treatment of various inflammatory conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its potential targets in the body. Finally, future research may also focus on the development of novel derivatives of this compound, which may possess even greater potential for use in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 1-{3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-ethylpiperazine involves a multi-step process that includes the reaction of piperazine with 2,5-dimethoxybenzyl chloride, followed by the reaction of the resulting product with 1,3,4-oxadiazole-2-carboxylic acid. The final product is obtained through the esterification of the resulting compound with 4-ethylpiperazine.
Applications De Recherche Scientifique
1-{3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-ethylpiperazine has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been found to possess significant anti-inflammatory and analgesic properties. Additionally, this compound has also been studied for its potential applications in the field of neuroscience, where it has been found to possess significant neuroprotective properties.
Propriétés
IUPAC Name |
3-[5-[(2,5-dimethoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1-(4-ethylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4/c1-4-23-9-11-24(12-10-23)20(25)8-7-18-21-22-19(28-18)14-15-13-16(26-2)5-6-17(15)27-3/h5-6,13H,4,7-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCLFRNDBGNORU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CCC2=NN=C(O2)CC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-benzyl-1-piperazinyl)methyl]-N-(3-pyridinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5132962.png)
![3-hydroxy-5,5-dimethyl-2-[(4-nitrophenyl)thio]-2-cyclohexen-1-one](/img/structure/B5132966.png)
![4-{2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide](/img/structure/B5132976.png)



![1-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-3-(4-chlorophenoxy)-2-propanol hydrochloride](/img/structure/B5133000.png)

![isobutyl 4-[2-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5133020.png)
![5-{[(2-chlorophenyl)amino]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5133048.png)
![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5133051.png)
![1-(2,4-dichlorobenzoyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B5133058.png)
![4-[4-(1-naphthyloxy)butyl]morpholine oxalate](/img/structure/B5133061.png)
![N-({1-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}methyl)-3,5-dimethoxybenzamide](/img/structure/B5133063.png)